molecular formula C7H8INO2S B6250018 2-iodo-4-methylbenzene-1-sulfonamide CAS No. 200060-22-6

2-iodo-4-methylbenzene-1-sulfonamide

Cat. No.: B6250018
CAS No.: 200060-22-6
M. Wt: 297.1
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Description

2-Iodo-4-methylbenzene-1-sulfonamide (CAS: 200060-22-6) is a sulfonamide derivative with the molecular formula C₇H₈INO₂S and a molecular weight of 297.12 g/mol. It features a benzene ring substituted with an iodine atom at the 2-position, a methyl group at the 4-position, and a sulfonamide moiety at the 1-position. The compound is commercially available with a purity of ≥95% and is primarily utilized as a versatile small-molecule scaffold in laboratory research . Its iodine substituent imparts unique electronic and steric properties, distinguishing it from other sulfonamide analogs.

Properties

CAS No.

200060-22-6

Molecular Formula

C7H8INO2S

Molecular Weight

297.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-4-methylbenzene-1-sulfonamide typically involves the iodination of 4-methylbenzenesulfonamide. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be involved in oxidation-reduction reactions, potentially altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, where the iodine atom acts as a leaving group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethyl sulfoxide.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Sulfonic acids or sulfonyl chlorides.

    Coupling Products: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

Chemistry: 2-Iodo-4-methylbenzene-1-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. The sulfonamide group is known for its antibacterial properties, and modifications of this compound could lead to new antibiotics or other therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other materials where specific functional groups are required for desired properties.

Mechanism of Action

The mechanism by which 2-iodo-4-methylbenzene-1-sulfonamide exerts its effects depends on the specific application. In biological systems, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The iodine atom can also participate in halogen bonding, influencing molecular interactions and stability.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical differences between 2-iodo-4-methylbenzene-1-sulfonamide and related sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications
This compound C₇H₈INO₂S 297.12 Iodo, methyl, sulfonamide High purity (≥95%), heavy atom applications
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide C₁₂H₁₆N₆O₂S 308.36 Dual azide groups, butane chain Potential for click chemistry
4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-ylmethyl]-5-methylbenzenesulfonamide (Compound 11) C₂₂H₁₈Cl₂N₂O₅S₂ 541.38 Chloro, thioether, imidazolyl, dioxolane Melting point: 177–180°C; complex heterocyclic structure
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide C₁₆H₁₄ClN₃O₂S 347.82 Chlorophenyl, pyrazole Potential bioactive scaffold
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide C₂₆H₂₅NO₃S 431.55 Methoxy, naphthyl, chiral center Stereochemical purity: 99%; [α]D²⁰ +2.5 (CHCl₃)

Physicochemical and Functional Differences

  • Electron-withdrawing effects : The iodine atom in the target compound increases polarizability and steric bulk compared to chloro or methoxy groups in analogs. This may reduce nucleophilic substitution rates but enhance halogen-bonding interactions.
  • Lipophilicity : The methyl group in this compound enhances lipophilicity relative to polar azide or pyrazole-containing derivatives.

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